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molecular formula C12H14N2 B8812534 4-(azetidin-1-ylmethyl)-1H-indole

4-(azetidin-1-ylmethyl)-1H-indole

Cat. No. B8812534
M. Wt: 186.25 g/mol
InChI Key: FUHGQUQCMNTLLX-UHFFFAOYSA-N
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Patent
US07812017B2

Procedure details

Sodium triacetoxy borohydride (1.46 g, 6.9 mmol) was added to a solution of 1H-indole-4-carbaldehyde (0.5 g, 3.4 mmol) and azetidine (0.39 g, 6.87 mmol) in THF (15 ml). The mixture was stirred for 1 h and diluted with dichloromethane and NaHCO3 (aq). The organic phase was washed with brine (1×), dried (MgSO4) and evaporated. The crude product was dissolved in dichloromethane and hexane was added (1:1). The off white powder was filtered and washed with a mixture of dichloromethane hexane (1:1). Yield: 400 mg (52%). Off white solid. MS (ESI+) for C12H14N2 m/z 187 (M+H)+.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:15]1[C:23]2[CH:22]=[CH:21][CH:20]=[C:19]([CH:24]=O)[C:18]=2[CH:17]=[CH:16]1.[NH:26]1[CH2:29][CH2:28][CH2:27]1>C1COCC1.ClCCl.C([O-])(O)=O.[Na+]>[N:26]1([CH2:24][C:19]2[CH:20]=[CH:21][CH:22]=[C:23]3[C:18]=2[CH:17]=[CH:16][NH:15]3)[CH2:29][CH2:28][CH2:27]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
0.39 g
Type
reactant
Smiles
N1CCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
hexane was added (1:1)
FILTRATION
Type
FILTRATION
Details
The off white powder was filtered
WASH
Type
WASH
Details
washed with a mixture of dichloromethane hexane (1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(CCC1)CC1=C2C=CNC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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